molecular formula C12H8N2O2S B5064054 2-(5-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5064054
M. Wt: 244.27 g/mol
InChI Key: AMHZPAKRQGUVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic compound that is widely used in drug development . It is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .


Synthesis Analysis

A series of new Betti bases, which are a new class of organic compounds, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

Single crystals of a 1:1 co-crystal of meloxicam [4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide], MXM, with benzoic acid, BZA, were crystalized from a THF solution .


Chemical Reactions Analysis

The Betti reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .

Mechanism of Action

Molecular docking analysis ascertained that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .

Safety and Hazards

For the compound (5-Methyl-1,3-thiazol-2-yl)acetonitrile, the safety information available indicates that it is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-7-6-13-12(17-7)14-10(15)8-4-2-3-5-9(8)11(14)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZPAKRQGUVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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